tert-Butyl thiazolidine-3-carboxylate

Description

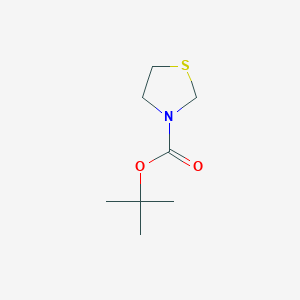

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOPVCIMGZUNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Tert Butyl Thiazolidine 3 Carboxylate in Organic Synthesis

As a Chiral Building Block

N-Boc-thiazolidine derivatives, particularly those with substituents at the 4-position like N-Boc-thiazolidine-4-carboxylic acid, are widely utilized as chiral building blocks in asymmetric synthesis. cymitquimica.comsigmaaldrich.com The inherent chirality of these molecules, derived from natural amino acids like cysteine, allows for the stereocontrolled synthesis of complex target molecules. rsc.org The thiazolidine (B150603) ring offers structural rigidity, which can influence the stereochemical outcome of reactions. cymitquimica.com

The "N-Boc" group is a common amine-protecting group used in organic synthesis, which is crucial for preventing unwanted side reactions during various chemical transformations. cymitquimica.com This protection allows chemists to perform modifications on other parts of the molecule, such as the carboxylic acid group, and then deprotect the amine at a later stage. The chirality is significant in drug development, as the stereochemistry of a molecule can greatly affect its pharmacological properties. cymitquimica.com

Researchers have prepared various derivatives starting from these chiral blocks. For example, (R)-tert-Butyl 4-(3-methoxy-2,2-dimethyl-3-oxopropanoyl)thiazolidine-3-carboxylate was synthesized from the corresponding carboxylic acid, demonstrating the utility of these compounds in creating more complex chiral structures. rsc.org This highlights their role as versatile starting materials for constructing enantiomerically pure compounds. nih.gov

As a Synthetic Intermediate

Beyond its role as a chiral starting material, N-Boc-thiazolidine serves as a crucial synthetic intermediate in multi-step syntheses, enabling the construction of a wide array of molecular architectures.

The thiazolidine ring is a core component of many biologically active compounds. nih.gov N-Boc-thiazolidine derivatives are precursors for a variety of these heterocycles. Thiazolidinones, a class of related compounds, are known to possess a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, and antifungal properties. hilarispublisher.com The synthesis of these and other complex heterocyclic systems often employs N-Boc-thiazolidine intermediates to introduce the sulfur-nitrogen heterocycle into the final structure. cymitquimica.comchembk.com The structural similarity of the thiazolidine ring to the amino acid proline makes it a valuable proline surrogate in medicinal chemistry. nanobioletters.com

N-Boc-thiazolidine-4-carboxylic acid is explicitly identified as a pharmaceutical intermediate. cymitquimica.comcymitquimica.com It serves as a building block for creating more complex molecules intended for pharmaceutical applications. Its structural features, including the protected amine and the reactive carboxylic acid, make it a versatile component in synthetic pathways leading to active pharmaceutical ingredients (APIs). cymitquimica.com The synthesis of various APIs relies on intermediates that contain the thiazolidine scaffold, which is efficiently introduced using its Boc-protected form.

One such example is its use in creating (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester, a key intermediate for certain drugs. google.com The synthesis involves coupling N-Boc-4-oxo-L-proline with cysteamine (B1669678) hydrochloride and formaldehyde (B43269), where the thiazolidine ring is formed in situ. google.com

| Intermediate | Application |

| N-Boc-(R)-thiazolidine-4-carboxylic acid | General pharmaceutical intermediate cymitquimica.comcymitquimica.com |

| (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Intermediate for the synthesis of Teneligliptin google.comnih.gov |

| tert-butyl-4-acetoacetylpiperazine-1-carboxylate | A key intermediate in an alternative synthesis of Teneligliptin quickcompany.in |

A prominent application of the thiazolidine moiety is in the synthesis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. quickcompany.inresearchgate.net The final structure of Teneligliptin features a thiazolidine ring connected via an amide bond to a substituted pyrrolidine (B122466) ring. chemicalbook.com

The synthesis involves the coupling of a complex pyrrolidine-piperazine intermediate with the 1,3-thiazolidine ring. researchgate.net Specifically, a precursor such as tert-butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate is synthesized. chemicalbook.com The final step often involves the removal of the Boc protecting group from the pyrrolidine ring using an acid like trifluoroacetic acid to yield Teneligliptin. chemicalbook.com The thiazolidine part of the molecule is critical for its biological activity and fits into the active site of the DPP-4 enzyme.

In the field of peptide and protein chemistry, thiazolidine-based compounds have found unique applications. N-Boc-thiazolidine-4-carboxylic acid (Boc-Thz-OH) can be used as a masked N-terminal cysteine (Cys) residue in a technique called native chemical ligation, a powerful method for protein synthesis. cymitquimica.com

Furthermore, thiazolidine has been employed as a protecting group for α-oxo aldehydes, which are versatile chemical handles for protein modification. nih.gov A thiazolidine-protected α-oxo aldehyde can be incorporated into a peptide or protein either synthetically or genetically. The aldehyde can then be unmasked under mild conditions, for instance, using silver ion-mediated hydrolysis, allowing for site-specific modification of the protein via oxime ligation. nih.gov This methodology expands the toolbox for creating specifically functionalized proteins for research and therapeutic applications. researchgate.net

The saturated thiazolidine ring can serve as a synthetic precursor to the unsaturated thiazoline (B8809763) and thiazole (B1198619) heterocycles. Thiazolines and thiazoles are integral components of numerous natural products and drugs, exhibiting a wide range of biological activities, including anticancer and anti-HIV properties. nih.govresearchgate.net

The conversion of a thiazolidine to a thiazoline or thiazole typically involves an oxidation reaction. For instance, thiazoline derivatives can be oxidized using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form the corresponding aromatic thiazoles. nih.gov Synthetic strategies have been developed to produce thiazoline derivatives through the condensation of various starting materials, and these can be subsequently converted to thiazoles. rsc.orgresearchgate.net This makes tert-butyl thiazolidine-3-carboxylate a potential starting point for accessing these important classes of bioactive heterocyclic compounds.

Role as a Protecting Group for Amines

The N-Boc group in this compound offers a reliable method for the temporary protection of the thiazolidine nitrogen. This protection strategy is favored due to the ease of introduction of the Boc group and its predictable stability under a range of reaction conditions, coupled with its straightforward removal under specific acidic environments.

Orthogonality with Other Protecting Groups

A significant advantage of the N-Boc protecting group is its orthogonality with other commonly used protecting groups in organic synthesis. Orthogonality refers to the ability to selectively remove one protecting group in the presence of another by using specific and non-interfering reaction conditions. This concept is crucial in the synthesis of complex molecules with multiple functional groups that require protection.

The N-Boc group is a key component of the Boc/Bzl (benzyl) and is orthogonal to the Fmoc/tBu (tert-butyl) protection strategies widely used in peptide synthesis. nih.gov

Orthogonality with Fmoc:

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the protection of primary and secondary amines. It is stable to acidic conditions used for the cleavage of Boc groups. This orthogonality allows for the selective deprotection of either the N-Boc or the N-Fmoc group in a molecule. For instance, an N-Boc protected thiazolidine can be maintained while an N-Fmoc protected amine elsewhere in the molecule is deprotected using a base such as piperidine (B6355638). Conversely, the N-Boc group can be selectively removed with an acid like TFA without affecting the N-Fmoc group. nih.govarkat-usa.org

Orthogonality with Cbz:

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group that is typically removed by catalytic hydrogenolysis (e.g., H2 with a palladium catalyst). The N-Boc group is stable under these conditions. Therefore, it is possible to selectively deprotect a Cbz-protected amine in the presence of an N-Boc-protected thiazolidine. arkat-usa.orgnih.gov Recently, methods for the deprotection of N-Cbz groups using a combination of AlCl3 and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed, which also demonstrate orthogonality with N-Boc groups. nih.gov

Table 2: Orthogonality of N-Boc with Other Common Protecting Groups

| Protecting Group | Cleavage Condition for Other Group | Stability of N-Boc |

|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Stable |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H2, Pd/C) | Stable |

| Benzyl (Bn) ethers | Catalytic Hydrogenolysis (H2, Pd/C) | Stable |

| Silyl ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Stable |

Multi-Component Reactions (MCRs) and Cascade Reactions

This compound and its derivatives are valuable building blocks in multi-component reactions (MCRs) and cascade (or domino) reactions. These reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby increasing synthetic efficiency and reducing waste.

Multi-Component Reactions (MCRs):

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains substantial portions of all the reactants. The use of thiazolidine derivatives in MCRs has been a subject of considerable interest.

A notable example is the Ugi-Joullié three-component reaction. In a diastereoselective synthesis of densely functionalised spirooxindole-fused thiazolidines, a racemic isatin-derived thiazoline, tert-butyl isocyanide, and a carboxylic acid were reacted to afford the desired thiazolidine product. unimi.it This reaction demonstrates the utility of thiazolidine-related structures in generating molecular complexity through MCRs. While this example uses a thiazoline, the resulting product is a thiazolidine, highlighting the relevance of this scaffold in such transformations.

While specific examples of this compound in Passerini or Biginelli reactions are not extensively documented in readily available literature, the general reactivity of the thiazolidine moiety suggests its potential as a component in these and other MCRs.

Cascade Reactions:

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. These reactions are characterized by their high atom and step economy.

Thiazolidine derivatives have been shown to participate in cascade reactions. For instance, a domino reaction has been reported for the synthesis of various thiazolidine derivatives. nih.gov One documented cascade process involves the coupling of an alcohol with a thiazolidine-carboxylic acid, followed by the cleavage of a Boc group to yield the corresponding ester. This intermediate can then undergo further transformations, such as sulfonylation, to produce the final product. nih.gov Such a sequence, where deprotection is a key step in the cascade, underscores the importance of the controlled lability of the N-Boc group.

Another example of a cascade reaction involves a tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, leading to the formation of 3-arylsulfonylquinolines through a sulfonylation-cyclization-aromatization process. nih.gov Although not directly involving this compound, this illustrates the potential for nitrogen-containing heterocycles to participate in complex cascade transformations.

Medicinal Chemistry and Biological Activity of Tert Butyl Thiazolidine 3 Carboxylate Derivatives

Antimicrobial Activities

The thiazolidine (B150603) ring is a versatile structure that has been incorporated into numerous compounds demonstrating potent activity against a range of microbial pathogens. Modifications to this core structure have led to derivatives with significant antibacterial and antifungal effects.

Derivatives based on the thiazolidine framework have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel thiazolidin-4-one derivatives were reported to exhibit antibacterial activity against six strains of bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 0.24 mg/mL. In this study, Salmonella Typhimurium was the most sensitive bacterium, while Staphylococcus aureus was the most resistant. Notably, some of the most active compounds proved to be more potent than the reference drug ampicillin against resistant strains like MRSA, P. aeruginosa, and E. coli mdpi.com.

In another study, newly synthesized thiazolidine-2,4-dione-based hybrids were tested against reference strains of Gram-positive and Gram-negative bacteria, with the most active compounds possessing an MIC of 3.91 mg/L nih.gov. The structure-activity relationship (SAR) studies often reveal that specific substitutions are crucial for activity. For example, the presence of electron-withdrawing groups on the thiazolidine derivative structure has been shown to be essential for antibacterial activity .

Conversely, some studies show more moderate or specific activity. A series of thiazolidine-2,4-dione carboxamide derivatives demonstrated weak to moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, while only one compound in the series showed good activity against the Gram-positive S. aureus nih.govresearchgate.netmdpi.com. This highlights the sensitivity of the antibacterial effect to the specific chemical modifications around the core thiazolidine ring.

| Compound Class | Bacterial Strains Tested | Observed Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative strains (e.g., S. aureus, S. Typhimurium) | MIC: 0.008–0.24 mg/mL; MBC: 0.0016–0.48 mg/mL | mdpi.com |

| Thiazolidine-2,4-dione hybrids | Gram-positive & Gram-negative reference strains | MIC = 3.91 mg/L (most active compounds) | nih.gov |

| Thiazolidine-2,4-dione carboxamides | E. coli, P. aeruginosa, S. aureus | Weak to moderate activity against Gram-negative bacteria | nih.govresearchgate.net |

The thiazolidine scaffold is also a key component in the development of new antifungal agents. Studies have shown that certain derivatives possess antifungal potency that is comparable or even superior to established antifungal drugs mdpi.com. For example, when tested against a panel of fungi, the antifungal activity of some 2,3-diaryl-thiazolidin-4-ones exceeded or was equipotent with the reference agents bifonazole and ketoconazole mdpi.com.

Similarly, various thiazolidine-2,4-dione derivatives have been evaluated for their activity against fungal isolates like Candida albicans, with several compounds demonstrating weak to moderate antifungal effects nih.govresearchgate.netmdpi.com. The effectiveness of these compounds is often linked to specific structural features. For instance, research on 4-thiazolidinone derivatives of 6-nitroindazole indicated that the presence of a strong electron-withdrawing group was essential for potent antifungal activity . Docking studies suggest that the antifungal action of these compounds may be due to the inhibition of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis mdpi.com.

| Compound Class | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Various fungal strains | Activity exceeded or was equipotent to bifonazole and ketoconazole | mdpi.com |

| Thiazolidine-2,4-dione carboxamides | Candida albicans | Weak to moderate activity | nih.govresearchgate.net |

| 4-Thiazolidinone derivatives of 6-nitroindazole | Not specified | Potent activity linked to electron-withdrawing groups |

Anticancer and Cytotoxic Properties

Thiazolidinedione (TZD) derivatives, which share the core heterocyclic ring system, have emerged as a promising class of compounds in oncology research. Their anticancer effects are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of critical metabolic and signaling pathways.

Derivatives of thiazolidin-4-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their ability to suppress cell proliferation is a cornerstone of their anticancer potential nih.gov. For example, a series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives were evaluated for their antiproliferative activity against HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, with some compounds showing high cytotoxicity with IC50 values ranging from 2.31 to 27.19 μM nih.gov.

In another study, thiazolidinone derivatives were tested on normal (HFF-1), liver cancer (HepG2), and lung cancer (A549) cell lines. Certain derivatives showed strong, selective cytotoxicity toward the cancer cell lines with minimal adverse effects on the normal fibroblasts mdpi.com. Similarly, a thiazolidinedione-conjugated lupeol derivative, compound 12i, exhibited potent activity against the HepG2 cell line with an IC50 value of 4.40 μM, which was significantly more potent than the parent compound lupeol mdpi.com. The antiproliferative activity of these compounds is often dose-dependent and can vary significantly based on the specific cancer cell line and the chemical structure of the derivative mdpi.commdpi.com.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2,3-diaryl-1,3-thiazolidin-4-one (Compound 4j) | HePG-2, HCT-116, MCF-7, PC-3 | 2.31-27.19 μM | nih.gov |

| Thiazolidinedione-conjugated lupeol (Compound 12i) | HepG2 (Liver) | 4.40 μM | mdpi.com |

| Thiazolidinone-isatin hybrid (Compound 6a) | MDA-MB-231 (Breast) | 7.6 µM | pharmacophorejournal.com |

| Thiazolidinone-isatin hybrid (Compound 6a) | MCF-7 (Breast) | 8.4 µM | pharmacophorejournal.com |

A primary mechanism through which thiazolidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death nih.gov. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

Studies have shown that treatment with certain thiazolidine derivatives leads to classic hallmarks of apoptosis, such as DNA fragmentation and exposure of phosphatidylserine on the cell surface nih.gov. Mechanistic investigations revealed that these compounds can induce the activation of caspase-3, a key executioner caspase nih.govmdpi.com. The pro-apoptotic activity can be blocked by pan-caspase inhibitors like Z-VAD-FMK, confirming the caspase-dependent nature of the cell death nih.gov.

Further research has elucidated the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. For example, the thiazolidinedione derivative 12i was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of initiator caspase-9 and executioner caspase-7, ultimately leading to cell death mdpi.com.

Beyond directly triggering apoptosis, thiazolidine derivatives can modulate various signaling and metabolic pathways that are crucial for cancer cell survival and proliferation. The anti-tumor effects of many thiazolidinediones (TZDs) are linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), but non-PPAR-γ pathways are also significant targets researchgate.netnih.gov.

One of the critical pathways modulated by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival pharmacophorejournal.com. Studies have shown that thiazolidinedione derivatives can inhibit this pathway, contributing to their anticancer effects mdpi.comnih.gov. For instance, mechanistic studies of one potent derivative revealed that it could downregulate AKT protein expression, indicating an inhibition of the PI3K/AKT pathway which in turn regulates cell cycle arrest and apoptosis researchgate.net. Furthermore, recent evidence suggests that TZD derivatives can inhibit lipogenesis pathways, which are essential for the survival and proliferation of cancer cells, highlighting a novel strategy for targeting cancer metabolism nih.gov.

Anti-tumor Activity

Derivatives of the thiazolidine scaffold have demonstrated notable potential as anti-cancer agents through various mechanisms of action. These compounds have been shown to suppress cell proliferation, induce apoptosis (programmed cell death), and modulate critical signaling pathways associated with tumor development. mdpi.com The anti-tumor effects of many thiazolidine derivatives are linked to their ability to activate Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), which can lead to the suppression of cell growth and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com

Furthermore, some thiazolidine derivatives can influence non-PPAR-γ pathways, such as PI3K/Akt, NF-κB, and MAPK, which are also crucial in cancer cell survival and proliferation. mdpi.com Research has explored the synthesis of various thiazolidin-4-one derivatives and their anti-proliferative activity against a range of human cancer cell lines.

For instance, certain 2,3-diaryl-4-thiazolidinone derivatives have been identified as potent inhibitors of human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. nih.gov Similarly, novel thiazolidine-2,4-diones bearing sulfonylthiourea moieties have shown potent activities against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines. nih.gov Specific derivatives have exhibited significant cytotoxic effects with IC50 values in the micromolar range against these cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound | MCF-7 (IC50 µM) | HCT116 (IC50 µM) | HepG2 (IC50 µM) |

| 6c | 8.15 | 7.11 | 8.99 |

| 7c | 7.78 | 5.77 | 8.82 |

| 6a | 16.66 | 17.65 | - |

| 6b | 12.95 | 13.78 | - |

| 7a | 16.47 | 16.79 | - |

| 7b | 12.89 | 13.48 | - |

Data sourced from multiple studies on thiazolidinone derivatives. nih.gov

The versatility of the thiazolidine scaffold allows for molecular modifications that can enhance its binding affinity to various biological targets, making it a promising area of research for the development of new anti-cancer therapeutics. researchgate.netresearchgate.net

Enzyme Inhibition and Modulation

Mannosyl Transferase Inhibitors (e.g., PMT1)

Currently, there is a lack of specific research data directly implicating tert-butyl thiazolidine-3-carboxylate derivatives as inhibitors of mannosyl transferases, including Protein O-mannosyltransferase 1 (PMT1). While the broader class of thiazolidine-containing compounds has been investigated for a wide range of biological activities, their potential as inhibitors of this particular enzyme family remains an area for future exploration.

Inhibition of Urease, Butyrylcholinesterase, and Carboxylesterase

Research into the enzyme inhibitory activities of thiazolidine derivatives has revealed their potential to target various enzymes, including urease. One study focused on esters of thiazolidine-4-carboxylic acid and demonstrated their potent urease inhibitory properties. A significant finding was that the inhibitory activity of these esters increased with the length of the alkyl chain, peaking at the heptyl ester, after which further elongation of the chain was detrimental to receptor binding. researchgate.net

For example, 2-heptyl (4R)-1,3-thiazolidine-4-carboxylate exhibited a potent urease inhibitory activity with an IC50 value of 0.33 µM against Jack bean urease and 0.30 µM against Bacillus pasteurii urease, significantly lower than the standard inhibitor thiourea (IC50 = 21.01 µM and 15.66 µM, respectively). mdpi.com Molecular docking studies suggest that the carbonyl oxygen of the carboxylic acid in thiazolidine-4-carboxylic acid interacts with the nickel ions in the active site of the urease enzyme, which is a key interaction for its inhibitory activity. mdpi.com

Table 2: Urease Inhibitory Activity of Thiazolidine-4-carboxylate Esters

| Compound (Ester) | Jack Bean Urease (IC50 µM) | Bacillus pasteurii Urease (IC50 µM) |

| Methyl | >100 | >100 |

| Ethyl | 22.34 | 19.87 |

| n-Propyl | 1.23 | 0.98 |

| 2-Propyl | 0.99 | 0.89 |

| n-Butyl | 0.87 | 0.76 |

| 2-Butyl | 0.79 | 0.65 |

| n-Pentyl | 0.65 | 0.54 |

| n-Hexyl | 0.49 | 0.41 |

| 2-Heptyl | 0.33 | 0.30 |

| Thiourea (Standard) | 21.01 | 15.66 |

Data adapted from a study on thiazolidine esters as urease inhibitors. mdpi.com

Anti-inflammatory Properties

A specific derivative of thiazolidine, N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide, which incorporates a tert-butylphenol group, has been synthesized and evaluated for its anti-inflammatory activity. This compound demonstrated significant anti-inflammatory effects in both acute and chronic models of inflammation, with activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. mdpi.com

The rationale behind the design of this molecule was to combine the anti-inflammatory potential of the thiazolidin-4-one ring with the potent antioxidant properties of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety. mdpi.com It is suggested that the anti-inflammatory action of this compound could contribute to a potential anti-atherosclerotic effect, in addition to its hypolipidemic and antioxidant activities. mdpi.com The broader class of thiazolidinone derivatives has also been investigated for anti-inflammatory properties, often targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov

Neuroprotective and Neuronal Studies

The neuroprotective potential of the broader class of thiazolidine-4-carboxylic acid derivatives has been investigated in the context of neurodegenerative conditions. These studies suggest that such compounds may offer therapeutic benefits by mitigating neuroinflammation and oxidative stress, which are key factors in neuronal damage and memory impairment. mdpi.comnih.govresearchgate.netresearchgate.net

The proposed mechanism of action for the neuroprotective effects of some thiazolidine derivatives involves the downregulation of pro-inflammatory cytokines and the modulation of pathways such as the NF-κB and NLRP3 inflammasome pathways. mdpi.comnih.gov By reducing the inflammatory cascade and oxidative stress, these compounds may help protect neurons from damage. mdpi.comnih.govresearchgate.netresearchgate.net While these findings are promising for the general class of thiazolidine derivatives, specific research focusing on the neuroprotective and neuronal effects of this compound derivatives is needed to establish their specific activities in this area.

Potential in Type II Diabetes Treatment (e.g., Teneligliptin Precursor)

While the broader class of thiazolidinediones, often referred to as "glitazones," has been used in the management of type 2 diabetes by improving insulin sensitivity, the direct therapeutic role of this compound itself is primarily as a key chemical intermediate in the synthesis of other antidiabetic drugs. nih.govyoutube.com

Specifically, this compound is a crucial precursor in the synthesis of Teneligliptin. newdrugapprovals.orgpharmaffiliates.com Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Teneligliptin involves the coupling of a thiazolidine moiety, derived from intermediates like this compound, with other chemical entities. researchgate.netchemicalbook.com Therefore, the significance of this compound in the context of type II diabetes treatment lies in its essential role in the manufacturing process of potent antidiabetic medications like Teneligliptin.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies have elucidated the critical roles of various structural modifications, including the addition of different substituents and the compound's stereochemistry, in determining their therapeutic efficacy.

Influence of Substituents on Biological Efficacy

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the molecule. Research has demonstrated that the introduction of a tert-butoxycarbonyl (Boc) group at the 3-position of the thiazolidine ring generally enhances antibacterial activity compared to analogues without this group. nih.govresearchgate.net

Specifically, in a series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids, the substituents on the 2-aryl ring play a pivotal role in defining the potency and spectrum of antibacterial action. The presence of electron-withdrawing groups has been found to be essential for these activities. e3s-conferences.org For instance, a derivative featuring a 5-fluoro-2-hydroxyphenyl group at the 2-position displayed exceptionally potent activity against Pseudomonas aeruginosa. nih.govresearchgate.net This highlights the importance of both electronic effects (the electron-withdrawing fluorine) and the potential for hydrogen bonding (the hydroxyl group) in enhancing efficacy.

The following table summarizes the influence of different substituents on the antibacterial activity of selected 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives.

| Compound ID | 2-Aryl Substituent | Target Organism | Activity (IC₅₀ µg/mL) |

| 14 | 5-Fluoro-2-hydroxyphenyl | P. aeruginosa | 0.195 nih.govresearchgate.net |

| - | Unspecified | B. subtilis | Moderate nih.gov |

| - | Unspecified | S. aureus | Moderate nih.gov |

| - | Unspecified | E. coli | Moderate nih.gov |

Studies on other related thiazolidinone scaffolds further support the critical role of substituents. For example, in one series, a 4-tert-butyl substituent on a phenyl group was tolerated, maintaining biological activity, indicating that bulky lipophilic groups can be favorable in certain contexts. mdpi.com In contrast, another study on 4-thiazolidine derivatives of 6-nitroindazole concluded that strong electron-withdrawing groups led to greater potency in antibacterial, anti-tubercular, and antifungal activities. e3s-conferences.org

Stereochemical Influence on Activity

Stereochemistry is another crucial determinant of the biological activity in this compound derivatives. The thiazolidine ring contains chiral centers, meaning that these molecules can exist as different stereoisomers (enantiomers or diastereomers), which can exhibit markedly different interactions with their biological targets.

The synthesis of these compounds often results in a mixture of diastereomers, for example, when L-cysteine is used as a starting material, leading to a chiral center at the 4-position (R-configuration). nanobioletters.com The condensation with an aldehyde introduces a second chiral center at the 2-position, resulting in (2R, 4R) and (2S, 4R) diastereomers. researchgate.net

Research has shown that the biological activity can be stereospecific. For example, in a study of related benzothiazole derivatives designed as inhibitors of bacterial enzymes, the S-isomers demonstrated stronger inhibitory activity against E. coli DNA gyrase than their corresponding (R)-counterparts. nih.gov This suggests that the specific three-dimensional arrangement of the atoms is critical for optimal binding to the active site of the target enzyme.

The potent antibacterial agent, (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, was synthesized as a mixture of diastereomers at the 2-position. nih.gov While the activity was reported for the mixture, it is highly probable that one diastereomer is significantly more active than the other, a common phenomenon in drug action. The significant effect of the ortho-hydroxyl group on the phenyl ring has been noted to play a vital role in stereoselectively forming the 2S,4R diastereomer through strong hydrogen bonding. researchgate.net

Mechanism of Action Investigations

Understanding the mechanism of action is key to developing effective therapeutic agents. For this compound derivatives, investigations have pointed towards specific molecular interactions and interference with essential bacterial processes.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological effects of many thiazolidine derivatives are a result of their interaction with specific molecular targets, primarily enzymes that are essential for pathogen survival.

Bacterial Type II Topoisomerases : Some thiazole (B1198619) derivatives have been identified as potent dual inhibitors of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their ATPase activity, these compounds prevent the proper management of DNA topology, leading to cell death. nih.gov

Other Enzymes : Thiazolidinone-based compounds have been shown to inhibit other key enzymes. One study identified derivatives that inhibit P. aeruginosa PhzS, an enzyme involved in the biosynthesis of the virulence factor pyocyanin. nih.gov Another investigation explored 4-thiazolidinone derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. mdpi.com

The tert-butoxycarbonyl group at the N-3 position of the thiazolidine ring appears to be a key feature for the antibacterial activity of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, suggesting it plays a significant role in the binding interaction with their molecular target(s). nih.gov

Interference with Cell Wall Synthesis

The bacterial cell wall is a well-established and attractive target for antibacterial agents due to its essential role in maintaining cell integrity and its absence in mammalian cells. Some compounds containing a thiazole ring, structurally related to penicillins, are known to interfere with cell wall synthesis. nih.gov They achieve this by inhibiting penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. nih.gov

Furthermore, some antifungal thiazolidine-2,4-dione derivatives have been shown to cause disruption of the fungal cell wall. nih.gov This suggests that interference with cell wall integrity is a plausible mechanism of action for certain classes of thiazolidine derivatives, contributing to their antimicrobial effects.

In Vitro and In Vivo Biological Evaluations

The therapeutic potential of this compound derivatives has been substantiated through various biological evaluations. In vitro assays are used to determine the direct activity of compounds against microorganisms or enzymes, while in vivo studies assess their efficacy and behavior in a living organism.

In Vitro Studies

A significant number of studies have reported the in vitro antimicrobial activity of these derivatives. A series of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids were tested against a panel of Gram-positive and Gram-negative bacteria using the MTT method. nih.gov Most of these compounds exhibited better antibacterial activities than their analogues lacking the N-Boc group. nih.govresearchgate.net Notably, compound 14 ((2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid) showed powerful activity against P. aeruginosa with an IC₅₀ value of 0.195 µg/mL, which was superior to the positive controls Penicillin G and Kanamycin B. nih.govresearchgate.net

The following table summarizes the in vitro antibacterial activity of selected compounds.

| Compound Class | Test Organism | Method | Results (IC₅₀ or MIC) |

| 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids | P. aeruginosa | MTT Assay | 0.195 µg/mL (for compound 14 ) nih.govresearchgate.net |

| 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids | B. subtilis ATCC 6633 | MTT Assay | Active nih.gov |

| 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids | S. aureus ATCC 6538 | MTT Assay | Active nih.gov |

| 4-Thiazolidine derivatives of 6-nitroindazole | B. subtilis, E. coli, S. aureus | MIC Assay | Active, especially with electron-withdrawing groups e3s-conferences.org |

| 4-Thiazolidine derivatives of 6-nitroindazole | M. tuberculosis | MIC Assay | Active e3s-conferences.org |

In Vivo Studies

While specific in vivo data for this compound itself is limited in the provided context, studies on structurally related thiazolidinediones demonstrate their potential in animal models. For example, novel thiazolidine-2,4-dione derivatives were evaluated for their anti-diabetic and anti-hyperlipidemic activities in an alloxan-induced diabetic rat model. mdpi.com Following a 30-day treatment protocol, these compounds were able to lower blood glucose levels and regulate hyperlipidemia, returning cholesterol, triglyceride, and lipoprotein levels to near-normal values. mdpi.com These findings underscore the potential for thiazolidine-based structures to be developed into systemically active therapeutic agents.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of tert-Butyl thiazolidine-3-carboxylate, distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group and the thiazolidine (B150603) ring are observed. The nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet. The protons on the heterocyclic thiazolidine ring exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons.

Based on data from closely related N-Boc-thiazolidine structures, the expected chemical shifts are as follows:

A prominent singlet for the tert-butyl group protons is anticipated around δ 1.46 ppm.

The protons on the carbon adjacent to the sulfur atom and nitrogen atom (C2, -N-CH₂-S-) typically appear as a singlet or a narrow multiplet around δ 4.5-4.8 ppm.

The methylene (B1212753) protons at the C4 and C5 positions of the thiazolidine ring (-S-CH₂-CH₂-N-) are expected to resonate as triplets or multiplets in the regions of δ 3.1-3.4 ppm and δ 3.7-3.9 ppm, respectively. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ (Boc group) | ~1.46 | Singlet (s) |

| -N-CH₂-S- (C2-H) | ~4.6 | Singlet (s) |

| -S-CH₂- (C5-H) | ~3.2 | Triplet (t) |

| -CH₂-N- (C4-H) | ~3.8 | Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals for the carbonyl and quaternary carbons of the Boc group, as well as the three distinct carbons of the thiazolidine ring, are expected.

Drawing from spectral data of analogous compounds, the anticipated chemical shifts are:

The carbonyl carbon of the Boc protecting group is typically observed in the downfield region, around δ 153-155 ppm. rsc.org

The quaternary carbon of the tert-butyl group resonates at approximately δ 81-82 ppm. rsc.org

The nine equivalent methyl carbons of the tert-butyl group produce a strong signal around δ 28.3 ppm. rsc.org

The carbons of the thiazolidine ring are expected at approximately δ 48-50 ppm for C2, δ 46-48 ppm for C4, and δ 30-33 ppm for C5.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Boc group) | ~154.0 |

| -C(CH₃)₃ (Boc group) | ~81.7 |

| -C(CH₃)₃ (Boc group) | ~28.3 |

| -N-CH₂-S- (C2) | ~49.0 |

| -CH₂-N- (C4) | ~47.0 |

| -S-CH₂- (C5) | ~31.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak would be expected between the signals of the C4 methylene protons and the C5 methylene protons, confirming their connectivity within the thiazolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the C2 protons and C2 carbon, C4 protons and C4 carbon, C5 protons and C5 carbon, and the tert-butyl protons and their corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the tert-butyl protons showing a cross-peak to the quaternary carbon and the carbonyl carbon of the Boc group. Additionally, the C2 and C4 protons would show correlations to the Boc carbonyl carbon, confirming the point of attachment of the protecting group to the thiazolidine nitrogen. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₈H₁₅NO₂S. atomfair.com The nominal molecular weight is approximately 205.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205. A characteristic fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺), leading to a prominent peak at m/z 148. Another common fragmentation is the loss of the entire Boc group.

| m/z | Assignment |

|---|---|

| 205 | [M]⁺ (Molecular Ion) |

| 148 | [M - C₄H₉]⁺ |

| 104 | [M - Boc]⁺ |

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₈H₁₅NO₂S), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to verify its chemical formula against the experimentally determined value. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Vibrations for the sp³ hybridized C-H bonds of the methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl group of the tert-butoxycarbonyl (carbamate) functional group is a key diagnostic peak, typically appearing in the range of 1680-1700 cm⁻¹.

C-N Stretching: This vibration is expected in the region of 1150-1250 cm⁻¹.

C-O Stretching: The C-O single bond stretches of the carbamate (B1207046) group will also produce strong bands, typically around 1160 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (Carbamate) | 1680-1700 | Strong |

| C-N Stretch | 1150-1250 | Medium |

| C-O Stretch | ~1160 | Strong |

X-ray Diffraction Analysis

X-ray diffraction analysis is a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. In the study of this compound and its derivatives, this method provides definitive proof of stereochemistry, conformation, and molecular geometry, which is crucial for understanding their chemical behavior and biological activity.

Single Crystal X-ray Structures

Single crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangement of thiazolidine derivatives. novapublishers.com This technique allows for the exact determination of bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. novapublishers.comrsc.org

For instance, studies on N-Boc protected 2-arylthiazolidine-4-carboxylic acids, which share the core this compound structure, have utilized single crystal X-ray analysis to ascertain the absolute stereochemistry of the resolved compounds. researchgate.net The crystal structure of N-t-butyloxycarbonyl-L-thiazolidine-4-carboxylic acid has been determined, providing detailed conformational information. novapublishers.com The analysis of various thiazolidine-4-carboxylic acid derivatives has helped establish their solid-state aggregation behavior through the examination of crystal packing diagrams. researchgate.net

The data obtained from such analyses are critical for correlating the compound's structure with its observed properties and for designing new molecules with specific therapeutic applications. novapublishers.com

Below is a table summarizing representative crystal data for a related thiazolidine derivative, illustrating the type of information obtained from a single crystal X-ray diffraction experiment.

Table 1: Example Crystallographic Data for a Thiazolidine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C8H15NO5S |

| Molecular Weight | 237.27 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.4093 (3) |

| b (Å) | 10.5822 (4) |

| c (Å) | 12.2844 (5) |

| β (°) | 107.640 (1) |

| Volume (ų) | 1165.66 (7) |

| Z | 4 |

Note: Data is for (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide, a structurally related compound, as an illustration of typical crystallographic parameters. researchgate.net

Confirmation of Chiral Anilides

A significant application of X-ray crystallography in the context of this compound chemistry is the structural confirmation of its derivatives, particularly chiral anilides. In research focused on developing new therapeutic agents, the thiazolidine-4-carboxylic acid moiety (protected with a tert-butoxycarbonyl group) is often coupled with various anilines to create a library of anilides.

Single crystal X-ray diffraction has been successfully employed to confirm the formation and absolute stereochemistry of these resulting chiral anilides. researchgate.net For example, the structures of anilides such as (R)-tert-butyl 4-(2-fluorophenylcarbamoyl)thiazolidine-3-carboxylate and (2R,4R)-tert-butyl 2-(2,6-dichlorophenyl)-4-(m-tolylcarbamoyl)thiazolidine-3-carboxylate have been unequivocally confirmed using this method. researchgate.net This verification is essential to establish the structure-activity relationship when screening these compounds for biological activities, such as anticancer properties. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. It is a crucial step in the characterization of newly synthesized molecules, including derivatives of this compound, to verify their empirical formula. The analysis typically measures the percentage of carbon (C), hydrogen (H), and nitrogen (N). The presence of sulfur (S) can also be determined.

The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, in the synthesis of a series of 3-tert-butyl-3,4-dihydropyrazolo[5,1-с] researchgate.netnih.govnih.govtriazine-3,4-diyl dicarboxylates, elemental analysis was performed on a PerkinElmer Series II 2400 Elemental Analyzer to confirm the composition of the new compounds. nih.gov The results are typically presented as follows:

Table 2: Example of Elemental Analysis Data Presentation

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 56.37 | 56.41 |

| H | 4.53 | 4.55 |

| N | 10.96 | 10.94 |

Note: The data presented is for a representative organic compound, C24H23BrN4O4, to illustrate the format and precision of elemental analysis. nih.gov

Chromatographic Techniques for Purity and Isolation

Chromatography is an indispensable tool in synthetic organic chemistry for the separation, isolation, and purification of compounds from reaction mixtures and for assessing their purity.

Column Chromatography

Column chromatography is a widely used preparative technique to isolate desired compounds from byproducts and unreacted starting materials. amazonaws.com In the synthesis involving this compound and its derivatives, silica (B1680970) gel is commonly used as the stationary phase. researchgate.netamazonaws.com

The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. Compounds with higher polarity interact more strongly with the polar silica gel and move down the column more slowly, while less polar compounds elute faster.

In research involving the synthesis of diastereomeric 2-aryl thiazolidine-4-carboxylic acids with N-Boc protection, column chromatography was employed in an attempt to resolve the stereoisomers. researchgate.net The selection of an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and heptane, is critical for achieving effective separation. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture by comparing them to a known standard, and determine the purity of a substance. nih.govrjpbcs.com It is also used to quickly determine the optimal solvent system for a preparative column chromatography separation. rjpbcs.com

A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. nih.gov A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel up the plate at different rates, resulting in their separation. nih.gov

The position of the separated compounds is visualized, often under UV light if the compounds are UV-active, or by staining with an appropriate reagent like iodine vapor. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes. rjpbcs.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R,4R)-3-(tert-butoxycarbonyl)-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid |

| (R)-tert-butyl 4-(2-fluorophenylcarbamoyl)thiazolidine-3-carboxylate |

| (2R,4R)-tert-butyl 2-(2,6-dichlorophenyl)-4-(m-tolylcarbamoyl)thiazolidine-3-carboxylate |

| N-t-butyloxycarbonyl-L-thiazolidine-4-carboxylic acid |

| (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide |

| 3-tert-butyl-3,4-dihydropyrazolo[5,1-с] researchgate.netnih.govnih.govtriazine-3,4-diyl dicarboxylates |

| Ethyl acetate |

| Heptane |

Q & A

Q. What are the common synthetic routes for tert-butyl thiazolidine-3-carboxylate, and what parameters critically influence reaction yield?

Methodological Answer: Synthesis typically involves carbamate protection of the thiazolidine ring. Key steps include coupling reactions (e.g., Boc-protection of amines) and cyclization under controlled pH. Critical parameters are reaction temperature (maintained at 0–5°C for Boc protection), solvent polarity (e.g., dichloromethane for intermediate stability), and catalyst selection (e.g., DMAP for acylation efficiency). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- Spectroscopy : H/C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl carbons (~155 ppm). IR confirms C=O (1720 cm) and C-S (680 cm) stretches.

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding and torsional angles are analyzed via Mercury or Olex2 .

Advanced Research Questions

Q. How does the conformational preference (axial vs. equatorial) of the tert-butyl group in thiazolidine-3-carboxylate derivatives influence their reactivity?

Q. How can contradictions in crystallographic data for this compound derivatives be resolved during structure refinement?

Methodological Answer: Contradictions often arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELXD for dual-space structure solution to handle twinning.

- Applying restraints (e.g., SIMU in SHELXL) for disordered tert-butyl groups.

- Cross-validating with Hirshfeld surface analysis to assess intermolecular interactions. Refinement statistics (R < 0.05, R < 0.05 for I > 2σ(I)) ensure reliability .

Q. What experimental design principles optimize the synthesis of this compound under varying catalytic conditions?

Methodological Answer: A factorial design (e.g., Box-Behnken) evaluates factors like catalyst loading (Mo(CO) vs. Ti(OiPr)), solvent polarity, and reaction time. Response surface methodology identifies optimal conditions (e.g., 1.5 mol% catalyst, THF solvent, 24 hours). ANOVA validates model significance (p < 0.05), and GC-MS monitors byproduct formation to adjust parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.